molecular formula C20H33BrN2O3S B13409161 Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 94134-57-3

Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No.: B13409161
CAS No.: 94134-57-3
M. Wt: 461.5 g/mol
InChI Key: VSIYPPRFXFHDCH-NXMSRCMASA-N
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Description

Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves multiple steps, starting from readily available precursors. The key steps include bromination, cyclization, and amination reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S-(2alpha,5alpha,6alpha(S*)))-6-(1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
  • Methyl (2S-(2alpha,5alpha,6alpha,6(S*)))-6-bromo-6-(1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Uniqueness

Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate stands out due to its unique structural features, such as the presence of a bromine atom and a bicyclic framework

Properties

CAS No.

94134-57-3

Molecular Formula

C20H33BrN2O3S

Molecular Weight

461.5 g/mol

IUPAC Name

(2R,5S,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;dicyclohexylazanium

InChI

InChI=1S/C12H23N.C8H10BrNO3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h11-13H,1-10H2;3-4,6H,1-2H3,(H,12,13)/t;3-,4-,6+/m.1/s1

InChI Key

VSIYPPRFXFHDCH-NXMSRCMASA-N

Isomeric SMILES

CC1([C@H](N2[C@@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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